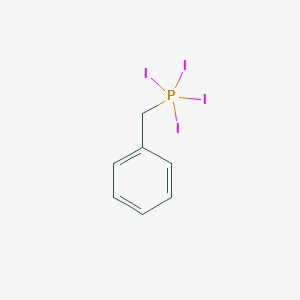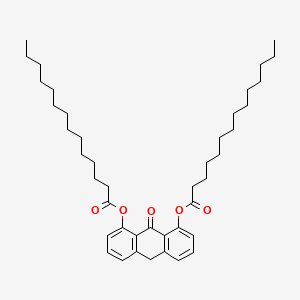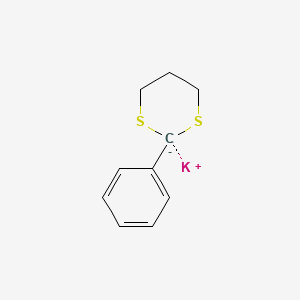
5-Ethylnaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylnaphthalene-1,2-dione is an organic compound belonging to the naphthoquinone family It is characterized by a naphthalene ring system with two ketone groups at positions 1 and 2, and an ethyl group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylnaphthalene-1,2-dione typically involves the catalytic dearomatization of β-naphthols. One common method includes the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, dihydroxy derivatives, and other functionalized naphthalene compounds.
Aplicaciones Científicas De Investigación
5-Ethylnaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 5-Ethylnaphthalene-1,2-dione involves its interaction with various molecular targets. It can act as an electron acceptor in redox reactions, influencing cellular processes. The compound’s quinone structure allows it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects. These interactions can affect pathways involved in cell proliferation, apoptosis, and other critical biological functions .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,2-dione: Lacks the ethyl group at position 5, making it less hydrophobic.
Acenaphthoquinone: Contains a fused ring system, leading to different electronic properties.
1,4-Naphthoquinone: Has ketone groups at positions 1 and 4, resulting in different reactivity.
Uniqueness
5-Ethylnaphthalene-1,2-dione is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with biological targets.
Propiedades
Número CAS |
62784-44-5 |
|---|---|
Fórmula molecular |
C12H10O2 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
5-ethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O2/c1-2-8-4-3-5-10-9(8)6-7-11(13)12(10)14/h3-7H,2H2,1H3 |
Clave InChI |
SXYCAUXHYRSOFV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=CC(=O)C(=O)C2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14504498.png)
![2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14504510.png)
![1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine](/img/structure/B14504523.png)


![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)






